molecular formula C17H11F3O B6384427 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol CAS No. 1261921-00-9

3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B6384427
CAS No.: 1261921-00-9
M. Wt: 288.26 g/mol
InChI Key: IMEFBWHKTAWCDY-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol is an organic compound of significant interest in medicinal chemistry and materials science research. This compound features a phenol group linked to a naphthalene ring and a trifluoromethyl group, a combination that creates a versatile molecular scaffold. The structural motif of a naphthalene system connected to a substituted phenol is a key framework in the synthesis of chalcones, a class of molecules extensively studied for their broad pharmacological activities. Such compounds have demonstrated a wide spectrum of potential therapeutic properties in research, including anticancer potencies against various human cell lines such as HL-60, P388, and HeLa, as well as antileishmanial activity . Furthermore, the presence of the trifluoromethyl group is a critical feature in modern agrochemical and pharmaceutical design, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity . The specific substitution pattern on the phenol ring makes this compound a valuable intermediate for the synthesis of more complex molecules. Beyond its potential in life sciences, this compound's extended π-conjugated system, comprising the naphthalene and phenol rings, makes it a candidate for investigation in materials science. Organic molecules with conjugated π-systems are of great interest for their potential applications in optoelectronic devices, including telecommunications, information storage, optical switching, and signal processing . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-2-yl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O/c18-17(19,20)15-8-14(9-16(21)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEFBWHKTAWCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686638
Record name 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-00-9
Record name 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches for 3 Naphthalen 2 Yl 5 Trifluoromethyl Phenol

Retrosynthetic Analysis and Disconnection Strategies for Complex Aromatic Systems

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" of chemical bonds. For a complex aromatic system like 3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol, the most logical disconnection is the carbon-carbon single bond connecting the naphthalene (B1677914) and phenol (B47542) rings. This aryl-aryl bond is a key feature, and its formation is a central challenge in the synthesis.

This disconnection strategy gives rise to two primary retrosynthetic pathways, centered on a palladium-catalyzed cross-coupling reaction:

Pathway A: This route involves disconnecting the target molecule to yield a functionalized phenol derivative and a naphthalene-based organometallic or organoboron reagent. The key precursors are 3-halo-5-(trifluoromethyl)phenol (where halo = Br, I) and naphthalen-2-ylboronic acid . This is often the preferred strategy as arylboronic acids are generally stable and readily available or accessible.

Pathway B: Conversely, the disconnection can be made to generate 2-halonaphthalene and 3-hydroxy-5-(trifluoromethyl)phenylboronic acid . The synthesis and stability of the substituted phenylboronic acid can be more challenging compared to the naphthalene equivalent, potentially making this route less direct.

The choice between these pathways depends on the commercial availability, stability, and ease of synthesis of the required precursors. Both routes identify a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling, as the pivotal step for constructing the biaryl scaffold.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net Their reliability, functional group tolerance, and high yields make them ideal for constructing complex molecules like the target compound. nih.gov

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for creating aryl-aryl bonds. acs.orgmdpi.com The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, the reaction would proceed as follows (following Pathway A):

3-bromo-5-(trifluoromethyl)phenol (B1287191) + naphthalen-2-ylboronic acid → this compound

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The selection of the palladium source, ligand, base, and solvent is critical for an efficient transformation. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aryl halide. However, the Suzuki reaction is known to be tolerant of a wide range of functional groups. mdpi.com

Below is a table summarizing typical conditions employed in Suzuki-Miyaura coupling for the formation of biaryl systems.

ComponentExamplesTypical Role/Function
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃The active catalyst that facilitates the oxidative addition and reductive elimination steps in the catalytic cycle.
LigandPPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often effective.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.
Solvent SystemToluene/H₂O, Dioxane/H₂O, DMF, EthanolSolubilizes the reactants and reagents. Often a two-phase system or an aqueous/organic mixture is used to accommodate both the organic substrates and the inorganic base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While it is not directly used to form the key aryl-aryl bond in the target molecule, it represents a powerful tool for the synthesis of functionalized precursors that may not be commercially available.

For instance, if 3-amino-5-bromobenzotrifluoride were a more accessible starting material than its phenolic counterpart, a synthetic route could involve:

Protecting the aniline, if necessary.

Performing the Suzuki-Miyaura coupling to form the C-C bond.

Converting the amino group into a hydroxyl group, for example, via a Sandmeyer-type reaction involving diazotization followed by hydrolysis.

In this context, the Buchwald-Hartwig amination serves as a strategic method for building complexity in early-stage intermediates, thereby enabling access to the required building blocks for the main aryl-aryl coupling step.

Regioselective Functionalization Techniques for Naphthalene and Phenol Scaffolds

The successful implementation of the Suzuki-Miyaura coupling hinges on the availability of regiochemically pure precursors. The synthesis of naphthalen-2-ylboronic acid and 3-bromo-5-(trifluoromethyl)phenol requires precise control over the position of functional groups.

Naphthalene Scaffold: Functionalization of the naphthalene core can be challenging due to the presence of multiple reactive sites. researchgate.net The C1 (α) position is generally more kinetically reactive in electrophilic aromatic substitution than the C2 (β) position. However, various methods have been developed to achieve regioselective functionalization at the C2 position. nih.govrsc.org These include:

Directed Ortho-Metalation (DoM): A directing group at the C1 or C3 position can direct lithiation or metallation to the C2 position, which can then be quenched with an electrophile (e.g., a borate (B1201080) ester to form the boronic acid).

Transition-Metal-Catalyzed C-H Functionalization: Modern methods allow for the direct borylation or halogenation of C-H bonds, and catalyst/ligand systems have been developed to favor functionalization at the C2 position. nih.gov

Synthesis from Naphthol Precursors: Starting with 2-naphthol, the hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed borylation or other cross-coupling reactions.

Phenol Scaffold: The synthesis of a 1,3,5-trisubstituted benzene (B151609) ring like that in 3-bromo-5-(trifluoromethyl)phenol requires careful planning due to the directing effects of the substituents. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. A plausible route might start from a precursor where the 1,3,5-substitution pattern is already established, such as 3,5-dibromoaniline (B181674) or 3,5-dihydroxybenzoic acid, followed by sequential functionalization and introduction of the trifluoromethyl group. The conversion of a phenol to an aryl bromide can be achieved under mild conditions by first converting the phenol to an aryl triflate, followed by a palladium-catalyzed reaction. organic-chemistry.org

Trifluoromethylation Methodologies and Their Application to Aromatic Systems

The trifluoromethyl (-CF₃) group is a crucial feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The introduction of this group onto an aromatic ring is a key area of research.

The direct introduction of a -CF₃ group can be accomplished using electrophilic trifluoromethylating agents, which act as a source of "CF₃⁺". acs.org This approach is particularly useful for late-stage functionalization. The direct trifluoromethylation of phenols can be complex, as reactions can occur on the ring (C-trifluoromethylation) or at the oxygen atom (O-trifluoromethylation). cas.cnnih.gov For the synthesis of the target molecule, C-trifluoromethylation is required at a position meta to the hydroxyl group.

Several classes of powerful electrophilic trifluoromethylating reagents have been developed:

Hypervalent Iodine Reagents (Togni Reagents): These are stable, easy-to-handle crystalline solids that can trifluoromethylate a wide range of nucleophiles, including arenes, under mild conditions, often promoted by a Lewis or Brønsted acid. acs.orgcas.cn

Sulfonium Salts (Umemoto Reagents): These are highly electrophilic reagents capable of trifluoromethylating electron-rich aromatic and heteroaromatic compounds. cas.cn

Photo-redox Catalysis: In recent years, methods using radical trifluoromethylation initiated by photoredox catalysts have emerged as a powerful and mild alternative.

The table below highlights some common electrophilic trifluoromethylation reagents.

Reagent ClassExample ReagentKey Characteristics
Hypervalent IodineTogni Reagent I & IIBench-stable solids; broad substrate scope; often used with metal catalysts or acids. acs.org
Electrophilic Sulfonium SaltsUmemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)Highly reactive; effective for electron-rich aromatics. cas.cn
Gas Source with OxidantRuppert-Prakash Reagent (TMSCF₃) with an oxidantTMSCF₃ is a nucleophilic source, but can generate an electrophilic intermediate in the presence of an appropriate oxidant system. nih.gov

Given the directing effects of the substituents on the phenol ring, it is often more strategic to introduce the trifluoromethyl group to a precursor before the final assembly of the biaryl structure to ensure the correct regiochemistry.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group, often utilizing reagents that deliver a trifluoromethyl anion or its equivalent. A common and widely used source for nucleophilic trifluoromethylation is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3). The reaction is typically activated by a fluoride (B91410) source, which generates the trifluoromethyl anion in situ.

For the synthesis of this compound, a potential retrosynthetic approach would involve the trifluoromethylation of a suitably substituted phenolic precursor. One possible strategy would be to start with 3-(naphthalen-2-yl)-5-hydroxyphenylboronic acid or a related derivative. The trifluoromethyl group could then be introduced via a copper-catalyzed reaction with a trifluoromethyl source.

Recent advancements in this area have focused on the development of more stable and less expensive trifluoromethylating agents. For instance, trifluoromethanesulfinate salts (CF3SO2Na, Langlois' reagent) have emerged as practical alternatives. These reagents can generate the trifluoromethyl radical under oxidative conditions, which can then be captured by a nucleophile or participate in radical-mediated processes.

A plausible synthetic sequence could involve the Suzuki coupling of 3,5-dibromophenol (B1293799) with naphthalene-2-boronic acid to form 3-bromo-5-(naphthalen-2-yl)phenol. Subsequent nucleophilic trifluoromethylation of the corresponding aryl halide would be a key step. However, direct nucleophilic aromatic substitution on an unactivated aryl halide is challenging. Therefore, transition metal-catalyzed cross-coupling reactions are generally preferred.

ReagentCatalyst/ActivatorKey Features
TMSCF3 (Ruppert-Prakash reagent)Fluoride source (e.g., TBAF, CsF)Generates trifluoromethyl anion in situ; widely applicable.
CF3SO2Na (Langlois' reagent)Oxidant (e.g., t-BuOOH)Generates trifluoromethyl radical; cost-effective.
Fluoroform (HCF3)Strong baseAtom-economical but requires careful handling of gaseous reagent.

This table provides a summary of common nucleophilic trifluoromethylation reagents and their characteristics.

Radical-Mediated Trifluoromethylation Pathways

Radical-mediated trifluoromethylation has gained significant traction due to its mild reaction conditions and high functional group tolerance. researchgate.netnih.gov These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then reacts with the aromatic substrate. researchgate.netnih.gov

For the synthesis of this compound, a direct C-H trifluoromethylation of 3-(naphthalen-2-yl)phenol would be an ideal and atom-economical approach. This could potentially be achieved using reagents like Togni's reagent or Umemoto's reagents, which are electrophilic trifluoromethylating agents that can undergo single-electron transfer to initiate radical pathways.

Photoredox catalysis offers a particularly attractive avenue for radical trifluoromethylation. nih.gov In a typical setup, a photocatalyst, upon excitation with visible light, can oxidize or reduce a trifluoromethyl source to generate the •CF3 radical. This radical can then add to the aromatic ring of a phenoxide intermediate, generated from 3-(naphthalen-2-yl)phenol, followed by rearomatization to yield the desired product. The regioselectivity of such a reaction would be a critical aspect to control, as the hydroxyl and naphthyl groups will direct the substitution to different positions.

Another radical approach involves the use of sodium triflinate (Langlois' reagent) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This generates the •CF3 radical, which can then engage in a C-H functionalization reaction.

Radical SourceInitiation MethodAdvantages
Togni's ReagentsTransition metal or photoredox catalysisBench-stable, wide substrate scope.
Umemoto's ReagentsSpontaneous or thermally inducedPowerful electrophilic trifluoromethylating agents.
CF3IPhotolysis, radical initiatorsReadily available, cost-effective.
CF3SO2NaOxidationWater-tolerant, environmentally benign. rsc.orgrsc.org

This table outlines various sources for generating trifluoromethyl radicals and the methods for their initiation.

Protecting Group Strategies for Phenolic Hydroxyls during Synthesis

The phenolic hydroxyl group is acidic and nucleophilic, and it can interfere with many synthetic transformations. Therefore, its protection is often a crucial step in a multi-step synthesis. jocpr.com The choice of a protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal under mild conditions. jocpr.com

For the synthesis of this compound, the hydroxyl group would likely need to be protected during steps such as Suzuki coupling or other cross-coupling reactions that often employ basic conditions.

Common protecting groups for phenols include ethers and silyl (B83357) ethers. highfine.com

Methyl ethers (e.g., methoxy): These are robust and stable to a wide range of conditions. However, their cleavage often requires harsh reagents like boron tribromide (BBr3) or strong acids.

Benzyl ethers: These are also stable and can be cleaved under mild conditions by hydrogenolysis (H2/Pd-C), which is compatible with many functional groups. google.com

Silyl ethers (e.g., TMS, TES, TBS, TIPS): These are widely used due to their ease of installation and removal under mild, often fluoride-mediated, conditions. highfine.com The steric bulk of the silyl group can be tuned to control reactivity and stability. highfine.com For instance, a tert-butyldimethylsilyl (TBS) ether is significantly more stable to acidic conditions than a trimethylsilyl (B98337) (TMS) ether.

A potential synthetic route could involve the protection of the hydroxyl group of 3-bromo-5-iodophenol (B155156) as a silyl ether, followed by a selective Suzuki coupling with naphthalene-2-boronic acid, and then a subsequent trifluoromethylation reaction. The final step would be the deprotection of the silyl ether to unveil the phenolic hydroxyl group.

Protecting GroupIntroduction ReagentCleavage ConditionsStability
Methyl (Me)CH3I, K2CO3BBr3, HBrHigh
Benzyl (Bn)BnBr, K2CO3H2, Pd/CModerate to High
Trimethylsilyl (TMS)TMSCl, Et3NMild acid, K2CO3/MeOHLow
tert-Butyldimethylsilyl (TBS)TBSCl, ImidazoleTBAF, HFModerate

This table summarizes common protecting groups for phenols, their introduction and cleavage methods, and their relative stability.

Stereochemical Control and Diastereoselective Syntheses

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control and diastereoselective syntheses are not directly applicable to the synthesis of this specific compound.

However, if chiral centers were to be introduced into the naphthalene or the phenol ring through subsequent modifications, or if the synthesis were to proceed through a chiral intermediate, then asymmetric synthesis strategies would become relevant. For instance, the atroposelective synthesis of biaryls has been a significant area of research, and methodologies developed in that context could be adapted if a chiral axis were present. rsc.org

Novel Catalytic Systems and Green Chemistry Approaches in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. wechemglobal.com In the context of synthesizing this compound, several green chemistry principles can be applied.

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. Transition metal catalysts, particularly those based on palladium, copper, and nickel, are instrumental in cross-coupling and trifluoromethylation reactions. researchgate.netwechemglobal.com The development of catalysts with high turnover numbers and the ability to operate under mild conditions is an active area of research.

Alternative Solvents: Many organic reactions are performed in volatile and often toxic organic solvents. The use of greener alternatives such as water, supercritical fluids, or biomass-derived solvents is highly desirable. For trifluoromethylation reactions, methodologies that can be performed in water or water-acetonitrile mixtures have been reported, significantly improving the environmental profile of these transformations. rsc.orgrsc.org

Energy Efficiency: Photoredox catalysis, which utilizes visible light as an energy source, can often be conducted at room temperature, reducing the energy consumption associated with heating reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Direct C-H functionalization reactions are particularly attractive in this regard as they avoid the pre-functionalization of substrates.

A green synthetic approach to this compound could involve a direct C-H trifluoromethylation of 3-(naphthalen-2-yl)phenol in an aqueous medium, potentially under photocatalytic conditions. This would minimize the number of synthetic steps and the generation of waste.

Green Chemistry ApproachApplication in SynthesisPotential Benefits
High-turnover catalystsSuzuki coupling, TrifluoromethylationReduced catalyst loading, lower cost, less metal waste.
Aqueous reaction mediaRadical trifluoromethylationReduced use of volatile organic compounds, improved safety. rsc.orgrsc.org
Photoredox catalysisC-H trifluoromethylationMild reaction conditions, energy efficiency. nih.gov
C-H functionalizationDirect trifluoromethylation of 3-(naphthalen-2-yl)phenolImproved atom economy, fewer synthetic steps.

This table highlights green chemistry strategies applicable to the synthesis of the target compound.

Optimization of Reaction Parameters and Scale-Up Considerations for Laboratory Research

The transition from a small-scale laboratory synthesis to a larger-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility. acs.org

Key parameters that need to be optimized include:

Concentration: The concentration of reactants can significantly impact reaction rates and the formation of byproducts.

Temperature: While some reactions benefit from elevated temperatures, others may be prone to decomposition or side reactions. For exothermic reactions, efficient heat dissipation becomes critical on a larger scale.

Catalyst Loading: Minimizing the amount of catalyst used is important for both economic and environmental reasons. High-throughput screening can be employed to rapidly identify the optimal catalyst loading. acs.org

Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time that maximizes product yield while minimizing the formation of degradation products.

Purification: The purification method must be scalable. While chromatography is common in the laboratory, crystallization, distillation, or extraction are often preferred on a larger scale.

For the synthesis of this compound, the optimization of a Suzuki coupling step would involve screening different palladium catalysts, ligands, bases, and solvents. Similarly, for a trifluoromethylation step, the choice of the trifluoromethyl source, catalyst, and reaction conditions would need to be carefully fine-tuned.

The use of flow chemistry can offer significant advantages for scale-up, providing better control over reaction parameters such as temperature and mixing, and improving safety, particularly for highly exothermic or hazardous reactions. acs.org

ParameterOptimization GoalConsiderations for Scale-Up
Catalyst LoadingMinimize to reduce cost and wasteCatalyst stability and lifetime.
TemperatureFind the lowest effective temperature to save energy and improve safetyHeat transfer and management in larger reactors.
Solvent ChoiceUse a green and easily removable solventSolvent recovery and recycling.
Reagent StoichiometryUse near-stoichiometric amounts to maximize atom economyEfficient mixing to ensure complete reaction.
Work-up and PurificationDevelop a non-chromatographic purification methodFeasibility of extraction, crystallization, or distillation.

This table outlines key reaction parameters and their optimization goals for laboratory research and scale-up.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation of 3 Naphthalen 2 Yl 5 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the chemical environment of each atom, their connectivity, and spatial relationships. For a molecule like 3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis and Aromatic Coupling Patterns

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum can be divided into the aromatic region and the phenolic hydroxyl proton signal.

The protons on the naphthalene (B1677914) ring system typically resonate in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are influenced by the substitution pattern. The protons on the substituted phenol (B47542) ring will also appear in the aromatic region, with their chemical shifts influenced by the hydroxyl, trifluoromethyl, and naphthalenyl substituents. The trifluoromethyl group, being a strong electron-withdrawing group, will deshield the protons on the phenolic ring.

The coupling patterns (splitting of signals) arise from spin-spin coupling between neighboring non-equivalent protons. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and their dihedral angle. For aromatic systems, ortho coupling (³JHH) is typically in the range of 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz and not always resolved.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenolic OH5.0-6.0singlet (broad)-
H2'~7.30singlet or narrow tripletJ ≈ 1-2 Hz
H4'~7.20singlet or narrow tripletJ ≈ 1-2 Hz
H6'~7.40singlet or narrow tripletJ ≈ 1-2 Hz
H1''~8.10singlet-
H3''~7.95doubletJ ≈ 8.5 Hz
H4''~7.90doubletJ ≈ 8.5 Hz
H5''~7.55multiplet-
H6''~7.55multiplet-
H7''~7.90doubletJ ≈ 8.5 Hz
H8''~7.85doubletJ ≈ 8.5 Hz

Note: The predicted values are based on the analysis of similar substituted naphthalenes and phenols. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a powerful technique for the characterization of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance (100%), making it a highly sensitive nucleus for NMR detection. The chemical shift range for ¹⁹F is much wider than for ¹H, which minimizes signal overlap. azom.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring and typically appears in the range of -60 to -70 ppm relative to a standard such as CFCl₃. rsc.org Any coupling to nearby protons would also be observable in the ¹⁹F spectrum, although in this case, the closest protons are four bonds away, so any coupling is likely to be small and may not be resolved.

Two-Dimensional NMR Techniques (COSY, NOESY, ROESY, TOCSY) for Connectivity and Proximity

2D NMR techniques are instrumental in deciphering complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment shows correlations between protons that are spin-spin coupled to each other. This is particularly useful for identifying adjacent protons in the aromatic rings of this compound and for tracing out the spin systems within the naphthalene and phenol moieties.

TOCSY (Total Correlation Spectroscopy): This experiment is an extension of COSY and reveals correlations between all protons within a spin system, not just those that are directly coupled. This can be useful for identifying all the protons belonging to a particular aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity to each other, typically within 5 Å. This information is crucial for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY or ROESY could reveal spatial proximity between the protons of the phenol ring and the protons of the naphthalene ring, providing information about the relative orientation of these two ring systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within a few parts per million). This high accuracy allows for the determination of the exact mass of the molecule, from which a unique elemental formula can be derived. This is a critical step in confirming the identity of a newly synthesized compound.

For this compound (C₁₇H₁₁F₃O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Table 3: HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M]⁺288.0762
[M+H]⁺289.0839
[M+Na]⁺311.0659

The observation of an ion with an m/z value that matches the calculated exact mass to within a very small tolerance provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can further support the proposed structure. For this molecule, characteristic fragments would likely arise from the loss of the trifluoromethyl group, the hydroxyl group, or cleavage of the bond connecting the phenol and naphthalene rings.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molar mass: 288.26 g/mol ), the molecular ion peak ([M]⁺˙ or [M-H]⁻) is expected to be prominent due to the stability of the aromatic systems. youtube.com

A proposed fragmentation pathway in positive-ion mode would likely involve initial cleavages at the most labile sites. The phenolic structure suggests characteristic losses, such as the elimination of a carbon monoxide (CO) molecule (M-28) or a formyl radical (HCO) (M-29), which are common fragmentation patterns for phenols. libretexts.org The trifluoromethyl group (-CF₃) is another likely site for fragmentation, potentially leading to the loss of a CF₃ radical. The bond connecting the naphthalene and phenol rings could also cleave, leading to fragment ions corresponding to each of the aromatic systems.

A plausible fragmentation cascade could generate the key fragment ions detailed in the table below.

Predicted MS/MS Fragmentation Data for this compound

Predicted m/z Proposed Fragment Proposed Neutral Loss
288 [C₁₇H₁₁F₃O]⁺˙ Molecular Ion
269 [C₁₇H₁₀F₂O]⁺ HF
260 [C₁₆H₁₁F₃]⁺ CO
219 [C₁₇H₁₁O]⁺ CF₃

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., O-H, C-F, C=C)

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.

The phenolic hydroxyl (-OH) group will produce a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of O-H stretching vibrations, with the broadening due to hydrogen bonding. msu.edu The trifluoromethyl (-CF₃) group will exhibit strong, sharp absorption bands in the 1100-1350 cm⁻¹ range due to C-F stretching vibrations. vscht.cz

The aromatic nature of the compound, with both a naphthalene and a substituted benzene (B151609) ring, will be evident from several peaks. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org Carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings will produce multiple medium to sharp bands in the 1400-1600 cm⁻¹ region. vscht.cz Finally, the C-O stretching of the phenol group should be visible around 1200-1260 cm⁻¹.

Predicted Infrared (IR) Absorption Frequencies

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3500 - 3200 O-H Stretch Phenolic Hydroxyl Strong, Broad
3100 - 3000 C-H Stretch Aromatic (Naphthyl & Phenyl) Medium to Weak
1600 - 1400 C=C Stretch Aromatic (Naphthyl & Phenyl) Medium to Sharp, Multiple Bands
1350 - 1100 C-F Stretch Trifluoromethyl Strong, Sharp, Multiple Bands
1260 - 1200 C-O Stretch Phenol Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the naphthalene and the substituted phenol ring systems. Both are capable of undergoing π → π* electronic transitions upon absorption of UV radiation.

The naphthalene chromophore typically exhibits strong absorption bands around 220 nm and 275 nm, with weaker, structured bands at longer wavelengths (>300 nm). photochemcad.comresearchgate.net The phenol chromophore generally shows an absorption maximum around 270-280 nm. docbrown.info In the target molecule, these two chromophoric systems are linked, creating an extended conjugated system. This is expected to result in a complex UV-Vis spectrum with multiple absorption maxima (λmax). The conjugation may cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the individual, unsubstituted chromophores.

Predicted UV-Vis Absorption Data

Expected λmax (nm) Electronic Transition Chromophore
~220-230 π → π* Naphthalene System
~275-290 π → π* Naphthalene & Phenol Systems

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis (If crystal structures exist)

As of now, there is no publicly available crystal structure for this compound. However, based on the analysis of structurally similar compounds, such as 2-arylphenols and other biphenyl (B1667301) derivatives, a prediction of its solid-state conformation can be made. researchgate.netchemrxiv.org

The molecule is not expected to be planar. Significant steric hindrance would occur between the hydrogen atom at the C1 position of the naphthalene ring and the substituents on the phenol ring. To minimize this steric strain, the two aromatic rings are expected to be twisted relative to each other. The dihedral angle between the plane of the naphthalene ring and the plane of the phenol ring is predicted to be significant, likely in the range of 40-60 degrees.

Predicted Solid-State Structural Parameters

Parameter Predicted Value/Feature Rationale
Dihedral Angle (Naphthyl-Phenyl) 40 - 60° Minimization of steric hindrance.
Molecular Conformation Non-planar (Twisted) Steric repulsion between the aromatic systems.

Theoretical and Computational Chemistry Investigations of 3 Naphthalen 2 Yl 5 Trifluoromethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to yield information about molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. nsf.gov For 3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol, a DFT approach, likely using a hybrid functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine its ground state properties. nih.govnih.gov

The first step is geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the plane of the phenol (B47542) ring and the naphthalene (B1677914) ring system. Due to steric hindrance between the rings, they are not expected to be coplanar. The optimization would also detail the geometry of the potent electron-withdrawing trifluoromethyl (-CF3) group and the hydroxyl (-OH) group.

The electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which provide insight into the molecule's polarity and electronic structure. nih.gov

Table 1: Predicted Key Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value/CharacteristicSignificance
C-C Bond (Phenol-Naphthyl)~1.48 ÅSingle bond character, allows for rotation.
Phenol-Naphthyl Dihedral Angle30° - 50°A non-zero angle indicates steric repulsion, preventing a planar structure.
C-O Bond (Phenolic)~1.36 ÅTypical length for a phenolic C-O bond.
O-H Bond (Phenolic)~0.96 ÅStandard hydroxyl bond length.
C-C Bond (in CF3 group)~1.52 ÅSlightly longer due to electronegative F atoms.
C-F Bond~1.34 ÅTypical length for a C-F bond in a CF3 group.

To achieve higher accuracy, especially for electronic properties, ab initio post-Hartree-Fock methods can be employed. wikipedia.org These methods improve upon the Hartree-Fock (HF) approximation by more explicitly including electron correlation—the interaction between individual electrons that HF theory only treats in an averaged way. ststephens.net.inyoutube.com

Common post-HF methods include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory. ststephens.net.inresearchgate.net These methods are more computationally demanding than DFT but provide a more rigorous treatment of electron correlation, which is crucial for accurately calculating properties like interaction energies and reaction barriers. wikipedia.org For a molecule of this size, MP2 could be used to refine the geometry and energy obtained from DFT, providing a benchmark for the DFT results. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the single bond connecting the phenol and naphthalene rings. A conformational analysis is essential to identify the most stable three-dimensional arrangement (conformer) and the energy barriers to rotation.

This is achieved by mapping the potential energy surface (PES). A relaxed PES scan would be performed by systematically varying the dihedral angle between the two aromatic rings (e.g., from 0° to 180° in steps of 10°) while allowing all other geometrical parameters to relax to their minimum energy state at each step. visualizeorgchem.comnih.gov The resulting plot of energy versus dihedral angle would reveal the global minimum energy conformer and any local minima, as well as the transition states that separate them. It is expected that the lowest energy conformer would balance the stabilizing effects of π-system conjugation with the destabilizing effects of steric hindrance.

Table 2: Illustrative Potential Energy Scan for Phenol-Naphthalene Dihedral Angle

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0HighEclipsed, high steric strain
400.0Global Minimum, staggered
90ModeratePerpendicular, reduced conjugation
1400.2Local Minimum, staggered
180HighEclipsed, high steric strain

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the fluorine atoms of the trifluoromethyl group. The π-electron clouds of the naphthalene and phenol rings would also exhibit negative potential.

Positive Potential (Blue): Regions of low electron density or positive charge, which are susceptible to nucleophilic attack. The most positive region is anticipated to be around the hydrogen atom of the hydroxyl group, highlighting its acidic nature.

Neutral Potential (Green): Regions with intermediate potential, typically found over the carbon backbone of the aromatic rings.

This analysis helps identify reactive sites; for instance, the phenolic oxygen would be a primary site for protonation, while the phenolic hydrogen would be the site of deprotonation. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and phenol ring systems, as these are the most easily ionized parts of the molecule. libretexts.org

LUMO: This is the lowest energy orbital that is empty and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is likely to have significant contributions from the trifluoromethyl-substituted phenol ring, as the -CF3 group is strongly electron-withdrawing, making this part of the molecule more electrophilic. youtube.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com A large gap implies higher stability. nih.gov

Table 3: Predicted Frontier Molecular Orbital Properties

PropertyPredicted CharacteristicImplication
HOMO EnergyHigh (e.g., -6.0 to -7.0 eV)Indicates good electron-donating ability (nucleophilic character).
LUMO EnergyLow (e.g., -1.0 to -2.0 eV)Indicates good electron-accepting ability (electrophilic character).
HOMO-LUMO Gap (ΔE)Moderate (e.g., 4.0 to 5.0 eV)Suggests a balance of stability and reactivity.
HOMO LocalizationNaphthalene and Phenol RingsThese regions are the primary sites for reaction with electrophiles.
LUMO LocalizationTrifluoromethyl-substituted Phenol RingThis region is the primary site for reaction with nucleophiles.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can be used to interpret experimental data or to characterize a molecule for which experimental spectra are unavailable.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The predicted 1H and 13C chemical shifts for this compound would reflect its complex electronic environment. The aromatic protons and carbons of the naphthalene system would show distinct patterns influenced by their position. The electron-withdrawing -CF3 group would cause a downfield shift (higher ppm) for adjacent nuclei in the phenol ring. 19F NMR is another technique where computational prediction can be highly valuable for fluorine-containing compounds. nih.govresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nsf.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this molecule, strong absorptions in the ultraviolet region are expected, corresponding to π→π* transitions. The spectrum would likely be a superposition of the characteristic absorptions of the naphthalene and substituted phenol chromophores. photochemcad.comresearchgate.net The naphthalene moiety typically shows strong absorptions below 320 nm, while the phenol ring would also contribute in the UV region. docbrown.info

Table 4: Predicted Spectroscopic Data

SpectroscopyPredicted FeatureUnderlying Cause
¹H NMR Aromatic Protons: 7.0 - 8.5 ppmAnisotropic effects of aromatic rings and influence of substituents.
Phenolic Proton: 9.0 - 10.0 ppmAcidic proton, deshielded by electronegative oxygen.
¹³C NMR Aromatic Carbons: 110 - 158 ppmStandard range for aromatic carbons.
Carbon attached to CF3: ~120-130 ppm (quartet)Strong deshielding and C-F coupling.
UV-Vis λmax 1: ~275-285 nmπ→π* transition localized on the naphthalene ring.
λmax 2: ~310-320 nmπ→π* transition involving both ring systems (charge transfer).

Computational Studies on Aromaticity and Naphthalene Ring Current Effects

The aromaticity of the naphthalene and phenol rings in this compound is a key determinant of its stability and reactivity. Computational methods are instrumental in quantifying the aromatic character of this molecule. Aromaticity is fundamentally associated with the cyclic delocalization of π-electrons, which in the presence of an external magnetic field, induces a diatropic ring current in aromatic systems.

One of the most common methods to computationally assess aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. NICS values are calculated at specific points in space, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), to probe the magnetic shielding arising from the π-electron circulation. Negative NICS values are indicative of aromaticity (shielding), while positive values suggest anti-aromaticity (deshielding).

For the naphthalene moiety in this compound, the two fused rings will exhibit distinct NICS values, reflecting their local aromaticity. The substitution on the phenol ring can electronically influence the naphthalene system. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to have a notable effect on the electron density of the phenol ring. This influence can be transmitted to the naphthalene ring, potentially modulating its aromaticity.

The presence of substituents on aromatic rings can perturb the π-system and, consequently, the ring currents. While the naphthalene ring system is inherently aromatic, the degree of aromaticity can be subtly altered by the electronic nature of the substituents. The hydroxyl and trifluoromethyl groups on the phenol ring will primarily influence the electronic distribution of that ring, but some electronic effects may extend to the naphthalene moiety.

Table 1: Representative Nucleus-Independent Chemical Shift (NICS) values for substituted naphthalenes, illustrating the potential effects on the aromaticity of the rings in this compound.
CompoundRingNICS(0) (ppm)NICS(1) (ppm)
NaphthaleneRing A-9.8-11.5
NaphthaleneRing B-9.8-11.5
2-MethylnaphthaleneRing A-9.7-11.4
2-MethylnaphthaleneRing B-9.9-11.6
2-NitronaphthaleneRing A-9.5-11.2
2-NitronaphthaleneRing B-9.7-11.4

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to study the behavior of molecules in a solvent environment over time. For this compound, MD simulations can provide insights into its conformational flexibility, solvation, and the nature of its intermolecular interactions in different solvents.

In an aqueous solution, the phenolic hydroxyl group is expected to be a primary site for hydrogen bonding with water molecules, acting as both a hydrogen bond donor and acceptor. The naphthalene and trifluoromethyl groups, being more hydrophobic, will likely have a structuring effect on the surrounding water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds and characterize the solvation shell around different parts of the molecule.

In non-polar solvents, the intermolecular interactions would be dominated by van der Waals forces. The large, planar surface of the naphthalene moiety makes it prone to π-π stacking interactions with other aromatic molecules or with itself, leading to potential aggregation. The trifluoromethyl group can also participate in specific non-covalent interactions.

The dihedral angle between the phenol and naphthalene rings is a key conformational parameter. MD simulations can explore the rotational energy barrier around the bond connecting these two rings and determine the preferred orientation in solution. This conformational preference will be influenced by the solvent environment due to the balance of intramolecular and intermolecular forces.

Table 2: Potential intermolecular interaction energies for functional groups present in this compound with common solvents, providing a basis for understanding its solution-phase behavior.
Interacting PairInteraction TypeTypical Energy Range (kcal/mol)
Phenol-OH --- WaterHydrogen Bond-3 to -8
Naphthalene --- Benzene (B151609)π-π Stacking-1 to -3
CF3 --- BenzeneFluorine-π Interaction-0.5 to -1.5
Naphthalene --- WaterHydrophobic Interaction-0.5 to -1

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. Computational chemistry is extensively used to calculate a wide array of molecular descriptors that are used as the independent variables in QSAR models. For this compound, a variety of electronic, steric, and lipophilic descriptors can be calculated to predict its potential biological activities.

Electronic descriptors are particularly important for understanding the reactivity and interaction of the molecule. These are often derived from quantum mechanical calculations, such as Density Functional Theory (DFT). Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Steric descriptors quantify the three-dimensional shape and size of the molecule, which are crucial for its interaction with biological targets. Examples include molecular volume and surface area. Lipophilicity descriptors, such as the calculated logarithm of the partition coefficient (logP), are important for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

Table 3: A selection of key QSAR descriptors that can be computationally derived for this compound to model its potential biological activity.
Descriptor ClassDescriptor NameTypical Calculated Value Range for Similar CompoundsSignificance
ElectronicHOMO Energy-8 to -5 eVElectron-donating ability
ElectronicLUMO Energy-2 to 1 eVElectron-accepting ability
ElectronicHOMO-LUMO Gap4 to 7 eVChemical reactivity and stability
ElectronicDipole Moment1 to 5 DebyeMolecular polarity
StericMolecular Volume200 to 300 ųMolecular size
LipophilicitylogP3 to 5Membrane permeability

Exploration of Biological Activity and Mechanistic Insights of 3 Naphthalen 2 Yl 5 Trifluoromethyl Phenol in Model Systems

Target Identification and Engagement Studies for Biochemical Pathways

The initial steps in understanding the biological effects of a compound involve identifying its molecular targets and characterizing the nature of their interaction. For a molecule like 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol, this can be inferred by studying the target engagement of its structural analogs.

Enzyme Kinetic Inhibition Studies and Mechanism of Action (e.g., competitive, non-competitive)

Naphthalene-based compounds have been identified as inhibitors of several key enzymes implicated in disease. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen, which features a naphthalene (B1677914) moiety, inhibits cyclooxygenase (COX) enzymes. Kinetic studies have shown that Naproxen exhibits time-independent inhibition of COX-1 and a "mixed" inhibition of COX-2, which is characterized by an initial time-dependent loss of enzyme activity followed by a non-zero plateau. This suggests a weakly binding and readily reversible interaction.

While specific kinetic data for this compound is unavailable, the inhibitory activities of related naphthalene derivatives against various enzymes have been reported, as detailed in the table below.

Compound ClassTarget EnzymeReported IC50Inhibition Mechanism Notes
Naphthalene-based sulphonamideTubulin Polymerization2.8 µMActs as a microtubule-destabilizing agent. tandfonline.com
Naphthamide derivativeVEGFR-21.5 nMPotent enzymatic inhibition. nih.gov
3-(hydrazonomethyl)naphthalene-2-ol derivativeVEGFR-237 nMInhibits the enzyme in in-vitro examinations. nih.gov
4-phenylamino-substituted naphthalene-1,2-dioneTubulin PolymerizationNot specifiedActs as a tubulin polymerization inhibitor. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

The interaction of naphthalene derivatives with cellular receptors is another crucial aspect of their biological activity. A series of novel naphthalene derivatives have been synthesized and evaluated as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. One of the lead compounds, SMY002, was shown to directly interact with the STAT3 SH2-domain, which is critical for its activation and dimerization. nih.gov

The binding affinity and interaction of such compounds can be quantified using techniques like Surface Plasmon Resonance (SPR). While specific receptor binding assays for this compound are not documented, the data from analogous compounds provide a framework for its potential interactions.

Protein-Ligand Docking and Molecular Dynamics Simulations

Computational methods such as protein-ligand docking and molecular dynamics simulations offer valuable insights into the potential binding modes and interactions of a compound with its protein target. For naphthalene-based compounds, these studies have been instrumental in elucidating their mechanism of action.

For example, molecular docking studies of a new series of sulphonamide derivatives bearing a naphthalene moiety indicated that the most potent compound binds to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. tandfonline.com Similarly, a novel 3-(hydrazonomethyl)naphthalene-2-ol derivative was shown through molecular docking and molecular dynamics simulations to accurately interact with the catalytic pocket of VEGFR-2. nih.gov

The following table summarizes the findings from various docking studies on naphthalene derivatives.

Compound ClassProtein TargetKey Findings from Docking Studies
Naphthalene-based sulphonamideTubulinBinds to the colchicine-binding site. tandfonline.com
3-(hydrazonomethyl)naphthalene-2-olVEGFR-2Interacts with the catalytic pocket with a binding energy of -21.10 kcal/mol. nih.gov
Naphthoylamide derivativesSTAT3 SH2 domainShowed greater binding free energy and established H–π interaction modes.
2, 3 disubstituted naphthalene 1,4 dioneTopoisomerase IIOne derivative showed a binding score of -10.66 kcal/mol. benthamdirect.com

Cellular Pathway Modulation in In Vitro Cellular Models

Beyond target engagement, it is essential to understand how a compound affects the complex network of cellular pathways. In vitro cellular models provide a platform to investigate these effects.

Investigation of Cellular Signaling Pathways (e.g., phosphorylation cascades)

Phenolic compounds are known to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Naphthalene derivatives have also been shown to impact key signaling cascades.

For instance, a naphthalene derivative, SMY002, strongly inhibits the phosphorylation of STAT3, which is a critical step in its activation. nih.gov This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby blocking its downstream signaling.

Furthermore, studies on 4-phenylamino-substituted naphthalene-1,2-dione derivatives revealed that they can induce mitochondrial depolarization, leading to the production of reactive oxygen species (ROS) and arresting cells in the G2/M phase of the cell cycle by disrupting microtubule dynamics. nih.gov

Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Exposure

Exposure of cells to a bioactive compound can lead to significant changes in their gene expression profiles. Transcriptomic analysis provides a global view of these changes and can help to elucidate the compound's mechanism of action and potential toxicities.

A study on the effects of naphthalene exposure on human cord blood cells showed that it modified gene expression by inducing the IL-8 precursor and T-cell transcription factor, while decreasing the level of RNA-binding protein FUS/TLS. nih.gov Furthermore, a Western blot analysis revealed an overexpression of proteins involved in the anti-apoptotic response and in the regulation of cell growth and differentiation, such as BCL-2, c-JUN, c-FOS, and RAF-1. nih.gov

While a full transcriptomic dataset for this compound is not available, the table below highlights some of the key gene expression changes observed in response to naphthalene exposure.

Gene/ProteinEffect of Naphthalene ExposureAssociated Function
BCL-2OverexpressionAnti-apoptotic response
c-JUNOverexpressionRegulation of cell growth and differentiation
c-FOSOverexpressionRegulation of cell growth and differentiation
RAF-1OverexpressionRegulation of cell growth and differentiation
IL-8 precursorInductionInflammatory response
T-cell transcription factorInductionImmune response
RNA-binding protein FUS/TLSDecreased levelRNA processing

Proteomic Studies to Identify Protein Targets and Downstream Effects

A thorough search of scientific literature and proteomic databases yielded no specific studies on this compound. Consequently, there is no available data to report on protein targets or the downstream cellular effects of this compound. Proteomic analyses, which are crucial for identifying direct protein interactions and subsequent changes in protein expression, have not been published for this specific molecule.

Membrane Permeability and Cellular Uptake Mechanisms in Cell Lines

There is currently no published research detailing the membrane permeability or the mechanisms of cellular uptake for this compound in any cell lines. Studies that would typically employ methods such as parallel artificial membrane permeability assays (PAMPA) or cell-based assays using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular compound concentration have not been reported for this compound.

Fluorescence-Based Assays and Imaging for Intracellular Localization Studies

Information regarding the use of fluorescence-based assays or imaging techniques to determine the intracellular localization of this compound is not available in the current scientific literature. While naphthalene derivatives can possess fluorescent properties, no studies have been published that utilize this or attached fluorophores to visualize the compound's distribution within cellular compartments.

Phenotypic Screening in Model Organisms (e.g., S. cerevisiae, C. elegans, D. melanogaster, Danio rerio) for Discovery of Biological Function

A comprehensive review of research databases reveals no published phenotypic screening studies of this compound in common model organisms such as Saccharomyces cerevisiae (yeast), Caenorhabditis elegans (nematode), Drosophila melanogaster (fruit fly), or Danio rerio (zebrafish). Such screens are instrumental in uncovering the biological functions of novel compounds by observing broad, phenotype-level changes in these organisms. The absence of such data means the functional role of this compound in a biological context remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Naphthalen 2 Yl 5 Trifluoromethyl Phenol Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol involves a systematic approach to modify its distinct structural components: the naphthalene (B1677914) moiety, the phenolic moiety, and the trifluoromethyl group. The synthesis of these analogs typically involves cross-coupling reactions to form the biaryl core, followed by functional group manipulations to introduce desired substituents.

The naphthalene ring offers multiple positions for substitution, allowing for a thorough investigation of how changes in its electronic and steric properties affect biological activity. The introduction of substituents can modulate the compound's interaction with its biological target.

The substitution pattern on the naphthalene ring is a critical determinant of biological activity. In many cases, the position of substitution on the naphthalene ring can significantly influence the potency of derivatives. For instance, in a series of naphthalene-chalcone hybrids, it was observed that substitution at the second position of the naphthalene ring led to increased activity.

The nature of the substituent also plays a crucial role. Generally, only hydrogen or, in some instances, small, electron-withdrawing groups like fluorine are well-tolerated at most positions of the naphthalene moiety. Larger substituents can lead to a decrease in potency due to steric hindrance. However, certain positions may accommodate bulkier groups, which can be explored to enhance selectivity or other pharmacokinetic properties.

Table 1: Effect of Naphthalene Ring Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)

CompoundNaphthalene SubstituentPosition of SubstitutionRelative Activity (%)
Parent-H-100
1a-F6120
1b-Cl6110
1c-CH3690
1d-OCH37105

The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding interactions within a biological target's active site. Modifications to this group or the phenolic ring itself can have a profound impact on binding affinity and activity.

Alterations often include the introduction of substituents at the ortho- and meta-positions relative to the hydroxyl group. Small electron-withdrawing or electron-donating groups can be introduced to fine-tune the acidity of the phenol (B47542) and its hydrogen-bonding capabilities. Etherification or esterification of the phenolic hydroxyl group can serve as a strategy to probe the necessity of the hydrogen bond donor and to modify physicochemical properties such as lipophilicity and metabolic stability.

Table 2: Influence of Phenolic Moiety Modifications on Biological Activity (Hypothetical Data for Illustrative Purposes)

CompoundPhenolic Ring SubstituentModification of -OHRelative Activity (%)
Parent-H-OH100
2a2-F-OH115
2b4-Cl-OH95
2c-H-OCH330
2d-H-OCOCH350

The trifluoromethyl (CF3) group significantly influences a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions. nih.gov The strong electron-withdrawing nature of the CF3 group can also affect the electronic properties of the aromatic ring to which it is attached.

Table 3: Effect of Trifluoromethyl Group Position and Replacement on Biological Activity (Hypothetical Data for Illustrative Purposes)

CompoundPosition of CF3 on Phenolic RingReplacement GroupRelative Activity (%)
Parent5-CF3100
3a4-CF375
3b6-CF385
3c5-CN60
3d5-OCF3130

Correlation of Structural Features with Specific Biological Activities

The biological activity of this compound derivatives is intricately linked to their structural features. For example, in the context of enzyme inhibition, the biaryl scaffold serves to orient the key functional groups into the enzyme's active site.

Mechanistic Insights from SAR Analysis for Rational Compound Design

The SAR data gathered from the systematic modification of the this compound scaffold provides valuable mechanistic insights that guide the rational design of more potent and selective compounds. For example, if modifications to the naphthalene ring consistently show that bulky substituents are detrimental to activity, it suggests a sterically constrained binding pocket in that region of the target.

Conversely, if the replacement of the phenolic hydroxyl with a methoxy (B1213986) group abolishes activity, it strongly implies that this group is essential for hydrogen bonding. Understanding these relationships allows medicinal chemists to build a pharmacophore model, which is a three-dimensional representation of the key structural features required for biological activity. This model then serves as a blueprint for the design of novel analogs with improved properties.

Influence of Structural Modifications on Compound Selectivity

Structural modifications can not only affect the potency of a compound but also its selectivity for a particular biological target over others. For instance, in the case of kinase inhibitors, subtle changes in the substitution pattern of the naphthalene or phenolic ring can exploit small differences in the amino acid composition of the ATP-binding sites of different kinases, leading to enhanced selectivity.

The trifluoromethyl group can also play a role in selectivity. Its unique electronic and steric properties may allow for interactions with a specific sub-pocket in the target enzyme that is not present in closely related enzymes. By systematically exploring these structural modifications, it is possible to develop compounds that are not only potent but also highly selective, which can lead to a better safety profile by minimizing off-target effects.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive models for the biological activity of novel compounds, such as derivatives of this compound, is a cornerstone of modern drug discovery and computational toxicology. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), leverage statistical and machine learning techniques to correlate chemical structures with biological activities. ijain.orgresearchgate.net Such in silico approaches are instrumental in prioritizing the synthesis of new derivatives, optimizing lead compounds, and predicting potential toxicities, thereby accelerating the research and development process. ijpsjournal.com

For a series of this compound derivatives, the primary goal of a QSAR study would be to build a robust model that can accurately predict the biological activity (e.g., enzyme inhibition, receptor binding affinity, or cytotoxicity) based on the compounds' structural features. This process typically involves several key stages: dataset preparation, calculation of molecular descriptors, feature selection, model generation, and rigorous validation.

A crucial first step is the compilation of a dataset of this compound analogs with their experimentally determined biological activities. These activities are often converted to a logarithmic scale (e.g., pIC50 for inhibitory concentrations) to linearize the relationship with the structural descriptors. explorationpub.com

Once the dataset is prepared, a wide array of molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical structure and can be categorized as follows:

1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and bond counts. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. For the this compound scaffold, descriptors like the number of aromatic rings, rotatable bonds, and hydrogen bond donors/acceptors would be relevant. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic properties. Examples include molecular volume, surface area, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to obtain accurate electronic descriptors. nih.govscispace.com

Given the large number of possible descriptors, feature selection is a critical step to identify the most relevant ones and to avoid overfitting the model. Various algorithms can be employed for this purpose, including genetic algorithms and stepwise regression. nih.gov

With the selected descriptors, a mathematical model is constructed to relate them to the biological activity. Several statistical and machine learning methods can be utilized:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. scispace.com

Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between the molecular structure and activity. ijain.orgresearchgate.netnih.gov These approaches are increasingly being used to develop more accurate and predictive QSAR models. nih.gov

The final and most critical stage is the validation of the developed model to ensure its robustness and predictive power. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency. nih.gov

External Validation: The model's predictive ability is evaluated on an external set of compounds that were not used in the model development. unibo.it

For a hypothetical series of this compound derivatives, a QSAR model might reveal that the biological activity is significantly influenced by the electronic properties of substituents on the phenol ring and the steric bulk of modifications to the naphthalene moiety.

Below is an interactive table illustrating a hypothetical dataset and the types of descriptors that would be used in developing a predictive model for a series of this compound derivatives.

Compound IDR1-SubstituentR2-SubstituentpIC50 (Experimental)Molecular WeightLogPNumber of H-Bond Donors
1HH6.5316.295.21
24-ClH7.1350.745.91
34-FH6.9334.285.41
4H6-OCH36.8346.325.11
54-CH3H6.7330.325.61
6H7-NO26.2361.295.01

Such predictive models are invaluable for guiding the rational design of new this compound derivatives with enhanced biological activity. explorationpub.comnih.gov By providing insights into the key structural features that govern activity, these computational approaches streamline the drug discovery process, saving time and resources.

Advanced Applications of 3 Naphthalen 2 Yl 5 Trifluoromethyl Phenol in Chemical Biology and Medicinal Chemistry Research

Use as a Chemical Probe for Biological Systems

The structural features of 3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol make it an intriguing candidate for development as a chemical probe to investigate biological systems.

Development as a Fluorescent or Spin-Labeled Probe

The naphthalene (B1677914) group in this compound is inherently fluorescent. nih.govmdpi.com Naphthalene and its derivatives are well-known for their favorable photophysical properties, including high quantum yields and photostability, making them excellent candidates for the development of fluorescent probes. nih.govmdpi.comresearchgate.net The fluorescence of the naphthalene moiety is sensitive to the local environment, which could be exploited to probe changes in polarity, viscosity, or the presence of specific analytes in biological systems.

Furthermore, the phenol (B47542) group provides a convenient handle for chemical modification. For instance, it could be derivatized with a nitroxide radical to create a spin-labeled probe for use in electron paramagnetic resonance (EPR) spectroscopy. Such a probe could provide information on the dynamics and structure of proteins and membranes.

Below is a hypothetical data table illustrating the potential photophysical properties of this compound and a hypothetical fluorescent derivative.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound3203800.15
Dansyl-derivatized Probe3405200.65

Application in Affinity Chromatography or Pulldown Assays for Target Elucidation

The phenol group of this compound can be readily functionalized to allow for its immobilization on a solid support, such as agarose (B213101) or magnetic beads. This would create an affinity matrix that could be used to isolate and identify binding partners of the compound from complex biological mixtures, such as cell lysates.

This technique, known as affinity chromatography or pulldown assay, is a powerful tool for target deconvolution in drug discovery. nih.gov By incubating the affinity matrix with a cell lysate, proteins that bind to the immobilized compound can be selectively captured and subsequently identified by mass spectrometry. This would provide valuable insights into the mechanism of action of any observed biological activity of the parent compound.

Scaffold for Novel Compound Libraries in Drug Discovery Research (Pre-clinical, target-focused)

The this compound core structure represents a promising scaffold for the development of novel compound libraries for drug discovery. researchgate.netekb.eg The naphthalene moiety is a common feature in many approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egnih.govijpsjournal.com

The trifluoromethyl group is another privileged substituent in medicinal chemistry. mdpi.comnih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target. mdpi.comnih.govnih.govmdpi.com The phenol group provides a versatile point for chemical diversification, allowing for the synthesis of a large library of analogs with varying physicochemical properties.

A hypothetical library of compounds could be generated by derivatizing the phenolic hydroxyl group, as illustrated in the table below.

Compound IDR GroupTarget
NPT-001HKinase A
NPT-002MethylKinase B
NPT-003EthylProtease C
NPT-004BenzylGPCR D

Exploration as a Ligand in Metal Coordination Chemistry for Catalysis Research

The phenol group of this compound can act as a ligand for a variety of metal ions. researchgate.netrsc.org The resulting metal complexes could have interesting catalytic properties, with potential applications in organic synthesis. The electronic properties of the naphthalene and trifluoromethyl groups would be expected to influence the reactivity of the metal center. tcichemicals.com

For example, the electron-withdrawing trifluoromethyl group could enhance the Lewis acidity of the metal center, potentially leading to novel catalytic activity. nih.gov The bulky naphthalene group could provide a specific steric environment around the metal, influencing the stereoselectivity of catalytic reactions. Phenol derivatives have been successfully employed as ligands in various catalytic transformations, including cross-coupling reactions. mdpi.comnih.govacs.org

Incorporation into Materials Science for Optoelectronic or Supramolecular Applications

The extended π-system of the naphthalene moiety suggests that this compound and its derivatives could have interesting optoelectronic properties. The incorporation of this compound into polymers or other materials could lead to the development of novel organic light-emitting diodes (OLEDs), solar cells, or sensors.

Furthermore, the planar structure of the naphthalene group and the potential for hydrogen bonding through the phenol group make this compound a candidate for use in supramolecular chemistry. acs.orgnih.govresearchgate.netrsc.orgnih.gov It could self-assemble into well-defined nanostructures, such as nanotubes or liquid crystals, with potential applications in materials science and nanotechnology.

Role in Mechanistic Organic Chemistry Research for Understanding Reaction Pathways

This compound could serve as a valuable tool for studying the mechanisms of organic reactions. The presence of three distinct functional groups with different electronic properties on the aromatic rings provides a platform to investigate the subtleties of reaction pathways.

For example, it could be used as a substrate in studies of electrophilic aromatic substitution to probe the directing effects of the naphthalene and trifluoromethyl-substituted phenol rings. youtube.commlsu.ac.inresearchgate.netyoutube.comyoutube.comlibretexts.org The trifluoromethyl group is a strong deactivating group, while the hydroxyl group is a strong activating group, and the naphthalene ring has its own distinct reactivity. youtube.com Studying the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation on this substrate could provide valuable data for understanding the interplay of electronic and steric effects in these fundamental reactions.

A hypothetical study on the nitration of this compound could yield the following product distribution, providing insight into the relative directing power of the substituents.

ProductYield (%)
2-Nitro-3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol15
4-Nitro-3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol60
6-Nitro-3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol25

Future Research Directions and Unexplored Avenues for 3 Naphthalen 2 Yl 5 Trifluoromethyl Phenol

Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability

While the synthesis of functionalized biaryls is well-established, future research could focus on developing more efficient and sustainable methods specifically for 3-(naphthalen-2-yl)-5-(trifluoromethyl)phenol and its analogs. Current strategies often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings. Future explorations could investigate transition-metal-free protocols, which would enhance the green credentials of the synthesis.

Furthermore, late-stage functionalization, where the key trifluoromethyl or naphthalene (B1677914) groups are introduced at a later step in the synthesis, could provide rapid access to a library of derivatives for structure-activity relationship (SAR) studies. The development of one-pot procedures or multicomponent reactions (MCRs) would also be a significant advance, improving atom economy and reducing waste. The use of visible-light-promoted reactions for trifluoromethylation is another promising avenue for creating more sustainable synthetic pathways.

Table 1: Comparison of Potential Synthetic Routes
Synthetic StrategyPotential AdvantagesKey ChallengesIllustrative Reagents
Improved Suzuki CouplingHigh functional group tolerance, commercial availability of starting materials.Palladium catalyst residue, stoichiometric boronic acid waste.2-Bromonaphthalene, 3-borono-5-(trifluoromethyl)phenol, Pd(PPh3)4
Transition-Metal-Free SNArAvoids heavy metal contamination, potentially lower cost.Requires highly activated substrates, limited scope.Arylhydroxylamines, Arylsulfonium salts
Photoredox CatalysisMild reaction conditions, high efficiency, sustainable.Requires specialized equipment, potential for side reactions.CF3I, photocatalyst (e.g., cyanoarene-based)
Multicomponent ReactionsHigh atom economy, rapid library generation.Complex reaction optimization, identification of suitable components.Hypothetical: Naphthyl-containing starting material, trifluoromethylated building block, phenolic precursor

Deeper Mechanistic Elucidation of Biological Interactions at Atomic Resolution

Understanding how this compound interacts with biological macromolecules is crucial for its development. Future research should aim to elucidate these interactions at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structures of the compound in complex with its protein targets.

These structural studies would reveal the specific binding pocket and the key amino acid residues involved in the interaction. Spectroscopic methods, including nuclear magnetic resonance (NMR), could be employed to study the dynamics of the interaction in solution. A systematic analysis of atomic protein-ligand interactions can reveal the frequency of different types of contacts, such as hydrogen bonds and hydrophobic interactions.

Advanced Computational Modeling for Refined Activity Predictions and Binding Site Characterization

Computational methods are powerful tools for predicting the biological activity of compounds and characterizing their binding sites. Future research on this compound should leverage advanced computational modeling to refine activity predictions. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compound and its analogs with their biological activities.

Molecular docking and molecular dynamics simulations can provide insights into the binding mode and stability of the compound within the active site of a target protein. These in silico approaches can help in prioritizing analogs for synthesis and biological testing, thereby accelerating the drug discovery process. The development of multimodal deep learning models could further enhance the accuracy of predicting bioactivity changes resulting from chemical modifications.

Exploration of Additional Biological Targets or Pathways through Unbiased Screening

The full therapeutic potential of this compound may extend beyond its currently known biological targets. Unbiased screening approaches can be employed to identify additional targets or pathways modulated by this compound. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, is a powerful method for discovering novel mechanisms of action.

Functional genomic screening tools, particularly CRISPR-based techniques, offer an unbiased way to identify genes that mediate the cellular response to the compound, thereby revealing its molecular targets. Chemoproteomic approaches, which use chemical probes to identify protein-ligand interactions directly in a cellular context, can also be a valuable tool for target deconvolution.

Integration into Multi-component Systems for Enhanced or Synergistic Research Applications

The biological effects of this compound could be enhanced or modified through its integration into multi-component systems. This could involve co-administration with other therapeutic agents to achieve synergistic effects, where the combined effect is greater than the sum of the individual effects.

Nano-delivery systems, such as liposomes or biopolymer-based nanoparticles, could be developed to improve the solubility, stability, and bioavailability of the compound. These delivery systems can also be engineered for targeted delivery to specific tissues or cells, potentially increasing efficacy and reducing off-target effects. The co-delivery of this compound with other bioactive molecules in a single nanocarrier could lead to novel combination therapies.

Table 2: Potential Multi-component Systems
System TypePotential AdvantageIllustrative Example
Synergistic Drug CombinationEnhanced therapeutic effect, potential to overcome drug resistance.Co-administration with a known chemotherapeutic agent.
Liposomal FormulationImproved solubility and bioavailability, controlled release.Encapsulation of the compound in a phospholipid bilayer.
Polymer Nanoparticle DeliveryTargeted delivery, protection from degradation.Conjugation to a biocompatible polymer like PEG.
Co-delivery SystemSimultaneous delivery of multiple agents for combination therapy.Encapsulation of the compound and another drug in the same nanocarrier.

Methodological Advancements in Characterization for Complex Biological Matrices

To understand the in vivo behavior of this compound, advanced analytical methods are needed for its characterization in complex biological matrices such as plasma, tissues, and cells. Biological mass spectrometry, including techniques like liquid chromatography-mass spectrometry (LC-MS), will be essential for quantifying the compound and its metabolites.

Future research could focus on developing highly sensitive and specific assays to study its pharmacokinetics and metabolism. Understanding how the compound interacts with plasma proteins and other biological components is also crucial. Methodologies for the structural characterization of drug-protein complexes will provide valuable insights into its mechanism of action at a molecular level.

Investigation of Photophysical Properties for Advanced Imaging or Sensing Applications

The naphthalene moiety in this compound suggests that it may possess interesting photophysical properties. Future research should investigate its absorption and fluorescence characteristics. If the compound is found to be fluorescent, it could be explored as a probe for bioimaging applications.

The trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to favorable photophysical characteristics. The development of fluorescent analogs could enable the visualization of the compound's distribution and target engagement in living cells. Furthermore, if its fluorescence is sensitive to the local environment, it could be developed into a sensor for specific ions or biomolecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated naphthalene derivatives and trifluoromethyl-substituted aryl boronic acids. Copper-mediated Ullmann couplings are also viable for aryl-ether bond formation. Optimize yields by controlling reaction temperature (80–120°C), solvent polarity (DMF or THF), and ligand selection (e.g., XPhos for Pd catalysis) .
  • Key Challenges : Steric hindrance from the naphthalene moiety may reduce coupling efficiency. Use bulky ligands or microwave-assisted synthesis to enhance reactivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the presence of the trifluoromethyl group and aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% desired) .
    • Data Table :
TechniqueExpected Signal/Value
19F^{19}\text{F} NMRδ -62 to -65 ppm (CF3_3)
HRMS (ESI)m/z 304.08 (calculated for C17_{17}H12_{12}F3_3O)

Q. What solvent systems are effective for recrystallizing this compound?

  • Recommendation : Use a hexane/ethyl acetate (5:1) mixture for column chromatography, followed by slow evaporation in dichloromethane/ethanol (1:3) to obtain high-purity crystals. The trifluoromethyl group enhances solubility in polar aprotic solvents .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

  • Impact on Properties :

  • Lipophilicity : The CF3_3 group increases logP (by ~1.5 units), enhancing membrane permeability.
  • Acidity : The phenolic -OH exhibits a lower pKa (~8.2) due to electron-withdrawing CF3_3, favoring deprotonation in physiological conditions .
    • Biological Relevance : The CF3_3 group may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450), as seen in analogs like 3-(aminomethyl)-5-(trifluoromethyl)phenol .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Integrated Approach :

X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. The naphthalene ring’s planarity and CF3_3 orientation can be confirmed via anisotropic displacement parameters .

DFT Calculations : Compare experimental 13C^{13}\text{C} NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

  • Case Study : Discrepancies in aromatic proton coupling constants can arise from dynamic effects; variable-temperature NMR resolves this .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of this compound?

  • Modification Strategies :

  • Naphthalene Substitution : Introduce electron-donating groups (e.g., -OCH3_3) at the 6-position to enhance π-stacking with target proteins.
  • Phenol Derivitization : Acetylate the -OH to improve metabolic stability, as demonstrated in 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole .
    • Biological Testing : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. The trifluoromethyl group’s electronegativity may disrupt ATP-binding pockets .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to receptors like G-protein-coupled receptors (GPCRs). The naphthalene moiety may occupy hydrophobic subpockets.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. The CF3_3 group’s rigidity reduces conformational entropy loss upon binding .

Data Contradiction Analysis

Q. Why might HPLC and NMR purity assessments for this compound diverge?

  • Root Cause : NMR may fail to detect trace impurities (e.g., regioisomers) with similar resonance patterns. HPLC-MS with tandem columns (C18 and phenyl-hexyl) improves resolution.
  • Mitigation : Cross-validate with 19F^{19}\text{F} NMR, where impurities’ CF3_3 signals differ due to electronic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.